molecular formula C8H5ClFN B1586980 3-Chloro-4-Fluorophenylacetonitrile CAS No. 658-98-0

3-Chloro-4-Fluorophenylacetonitrile

Cat. No.: B1586980
CAS No.: 658-98-0
M. Wt: 169.58 g/mol
InChI Key: GAUHFGRZXPVMQD-UHFFFAOYSA-N
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Description

3-Chloro-4-Fluorophenylacetonitrile is an organic compound with the molecular formula C₈H₅ClFN. It belongs to the class of phenylacetonitriles and is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties .

Scientific Research Applications

3-Chloro-4-Fluorophenylacetonitrile is utilized in various scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P262, P280 , advising not to get the material in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-Fluorophenylacetonitrile typically involves the reaction of 3-Chloro-4-Fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-Fluorophenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines, leading to the formation of amides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed through nucleophilic substitution.

    Carboxylic Acids: Resulting from oxidation.

    Primary Amines: Produced via reduction.

Mechanism of Action

The mechanism of action of 3-Chloro-4-Fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-Fluorophenylacetonitrile is unique due to the combined presence of chlorine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHFGRZXPVMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378672
Record name 3-chloro-4-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-98-0
Record name 3-chloro-4-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 658-98-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-bromomethyl-2-chloro-1-fluoro-benzene (3.7 g, 16.5 mmol) in CH3CN (30 mL) was added trimethylsilyl cyanide (2.1 mL) and TBAF (4.8 g, 18.4 mmol). The resulting mixture was heated at reflux for 30 min. After cooling of the mixture to room temperature, it was extracted with EtOAc. The organic layer was washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude product which was then purified by silica gel flash column chromatography to give the title compound (1.7 g, 60.7%) as an oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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